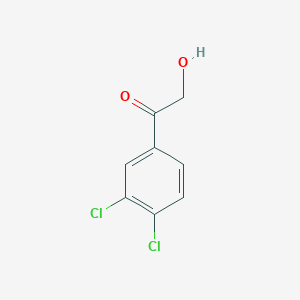

1-(3,4-Dichlorophenyl)-2-hydroxyethanone

Beschreibung

The exact mass of the compound 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQBTDISCZJNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427666 | |

| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113337-38-5 | |

| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(3,4-Dichlorophenyl)-2-hydroxyethanone

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)-2-hydroxyethanone

Executive Summary

This compound (CAS: 113337-38-5) is a critical alpha-hydroxy ketone intermediate used primarily in the synthesis of chiral phenylethanolamine derivatives, adrenergic receptor agonists, and specific antifungal agents. Its structural core—a 3,4-dichlorophenyl ring coupled with a reactive alpha-hydroxy ketone moiety—serves as a bifunctional electrophile/nucleophile platform. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers optimizing drug discovery workflows.

Molecular Identity & Structural Analysis

The compound consists of an acetophenone scaffold halogenated at the 3 and 4 positions, with a hydroxyl group substituted at the alpha-carbon. This configuration imparts significant polarity and hydrogen-bonding capability compared to its non-hydroxylated precursors.

| Attribute | Specification |

| IUPAC Name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one |

| Common Synonyms | |

| CAS Registry Number | 113337-38-5 |

| Molecular Formula | C |

| Molecular Weight | 205.04 g/mol |

| SMILES | Clc1ccc(C(=O)CO)cc1Cl |

| InChI Key | Unique identifier required for database integration (Predicted) |

Structural Implications for Reactivity

-

Ketone Carbon (C1): Highly electrophilic due to the electron-withdrawing nature of the dichlorophenyl ring and the adjacent hydroxyl group. Susceptible to nucleophilic attack (e.g., Grignard reagents, hydride reductions).

-

Alpha-Carbon (C2): The hydroxyl group makes this position prone to oxidation (to an aldehyde/carboxylic acid) or substitution if converted to a leaving group (e.g., mesylate).

-

Aromatic Ring: The 3,4-dichloro substitution pattern deactivates the ring toward electrophilic aromatic substitution but increases lipophilicity (LogP).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.

| Property | Value / Range | Context & Causality |

| Physical State | Crystalline Solid | Off-white to pale yellow powder. |

| Melting Point | 116 – 118 °C | High lattice energy due to intermolecular H-bonding (C=O |

| Boiling Point | 351 °C (at 760 mmHg) | Predicted value; thermal degradation likely precedes boiling at atm pressure. |

| Flash Point | 166.1 °C | Indicates moderate flammability; requires standard safety protocols.[1] |

| Density | 1.44 g/cm | High density attributed to heavy chlorine atoms. |

| LogP (Octanol/Water) | ~1.8 – 2.1 (Predicted) | Lower than the parent acetophenone (~3.1) due to the hydrophilic -OH group. |

| pKa | ~13.5 (Alcohol) | The alpha-carbonyl group slightly acidifies the hydroxyl proton. |

| Solubility | Soluble: DMSO, MeOH, EtOAc, DCMInsoluble: Water, Hexane | Amphiphilic nature allows solubility in polar organic solvents. |

Synthetic Pathways & Impurity Profiling

The industrial synthesis typically follows a two-step sequence starting from 3,4-dichloroacetophenone. Understanding this pathway is essential for identifying process-related impurities.

Primary Synthetic Route: Alpha-Bromination & Hydrolysis

-

Bromination: 3,4-Dichloroacetophenone is brominated (using Br

or NBS) to form 2-Bromo-1-(3,4-dichlorophenyl)ethanone (CAS 2632-10-2). -

Hydrolysis: The alpha-bromo intermediate undergoes nucleophilic substitution with a formate salt (sodium formate) followed by hydrolysis, or direct hydrolysis under controlled basic conditions, to yield the target alpha-hydroxy ketone.

Figure 1: Synthetic workflow detailing the conversion of acetophenone precursor to the target hydroxy-ketone, highlighting potential impurities.

Critical Process Parameters (CPP)

-

Bromination Control: Over-bromination leads to the dibromo impurity, which is difficult to remove. Stoichiometry must be strictly controlled (0.95 - 1.0 eq Br

). -

Hydrolysis pH: Strongly basic conditions can induce aldol condensation or polymerization of the product. The formate route buffers the reaction, preventing degradation.

Analytical Characterization & Protocols

Trustworthy identification relies on a multi-modal approach. The following protocols are self-validating systems.

A. HPLC Method (Purity & Assay)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic absorption) and 210 nm (carbonyl).

-

Retention Logic: The target (more polar due to -OH) will elute before the bromo-intermediate and significantly before the non-polar starting material.

B. Spectroscopic Identification (Predicted)

| Technique | Key Signal | Interpretation |

| Singlet corresponding to the alpha-methylene protons (-CH | ||

| Broad singlet for the hydroxyl proton (-OH ), exchangeable with D | ||

| Aromatic protons; splitting pattern characteristic of 1,2,4-substitution. | ||

| IR Spectroscopy | 1685 cm | Strong C=O stretch (conjugated ketone). |

| 3400 cm | Broad O-H stretch. | |

| Mass Spectrometry | m/z 205/207 | M+ and [M+2]+ peaks showing the characteristic 3:1 isotope pattern of two chlorines. |

Experimental Protocol: Solubility & Stability Testing

Objective: To determine the stability of the alpha-hydroxy ketone moiety under physiological-like conditions for biological assays.

Protocol:

-

Preparation: Dissolve 10 mg of this compound in 1 mL DMSO (Stock A).

-

Dilution: Spike 10 µL of Stock A into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

-

Analysis: Analyze via HPLC (Method described in Sec. 4A).

-

Acceptance Criteria: >95% recovery at 24h indicates stability against spontaneous hydrolysis or oxidation in aqueous media.[1]

Handling & Safety (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The alpha-hydroxy ketone motif is sensitive to oxidation upon prolonged exposure to air and light.

References

-

ChemicalBook. (2023). 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone MSDS and Properties. Retrieved from

-

PubChem. (2025).[2] Ethanone, 1-(3,4-dichlorophenyl)- (Precursor Data). National Library of Medicine.[1] Retrieved from

-

BenchChem. (2025).[3][4] Biocatalytic Reduction of Chiral Acetophenones. (Contextual reference for reduction of alpha-halo/hydroxy ketones). Retrieved from

-

ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (Methodology reference for alpha-halo ketone hydrolysis). Retrieved from

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(3,4-Dichlorophenyl)-2-hydroxyethanone

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning involved in the crystal structure analysis of 1-(3,4-dichlorophenyl)-2-hydroxyethanone, a compound of interest for its potential applications in medicinal chemistry.

While a public crystal structure for this compound is not available at the time of this writing, this guide will leverage established, field-proven protocols and data from closely related analogues to present a robust framework for its analysis. By examining the crystal structure of the precursor molecule, 1-(3,4-dichlorophenyl)ethanone, and other similar α-hydroxy ketones, we can elucidate the expected structural features and analytical workflow with a high degree of scientific confidence. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to crystal structure analysis.

Synthesis and Crystallization: From Precursor to Purified Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway: A Plausible Route to this compound

Several synthetic routes are available for the preparation of α-hydroxy acetophenones. A common and effective method involves the α-bromination of the corresponding acetophenone followed by nucleophilic substitution with a hydroxide source.

Step 1: α-Bromination of 1-(3,4-dichlorophenyl)ethanone

The synthesis would commence with the commercially available precursor, 1-(3,4-dichlorophenyl)ethanone. The α-position to the carbonyl group is activated for electrophilic substitution. A standard procedure would involve the reaction of the precursor with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.

Step 2: Hydrolysis to this compound

The resulting 2-bromo-1-(3,4-dichlorophenyl)ethanone would then be subjected to hydrolysis to replace the bromine atom with a hydroxyl group. This can be achieved by reacting the bromo-intermediate with an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, followed by careful acidification to protonate the resulting alkoxide.

Caption: Synthetic pathway for this compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis. For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is critical and is often determined through small-scale solubility screening.

Recommended Crystallization Protocol:

-

Solvent Selection: Screen a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Slow Cooling: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (below the solvent's boiling point). Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature. The slow decrease in solubility can induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a diffraction pattern is collected.

Experimental Protocol for SCXRD Data Collection:

-

Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a cryoloop.

-

Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Collection: A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected images are processed to integrate the diffraction spots and correct for experimental factors such as absorption and background scattering. This process yields a list of reflection intensities and their corresponding Miller indices (h, k, l).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Sources

Whitepaper: Strategic pKa Determination of 1-(3,4-Dichlorophenyl)-2-hydroxyethanone: A Theoretical and Experimental Blueprint

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For novel compounds such as 1-(3,4-Dichlorophenyl)-2-hydroxyethanone, an accurate and robust determination of pKa is not merely a characterization step but a cornerstone of rational drug design and formulation development. This guide provides a comprehensive framework for both the theoretical prediction and experimental validation of the pKa of this α-hydroxyketone. We navigate the causal logic behind selecting computational models and analytical techniques, presenting field-proven protocols designed for self-validation and reproducibility. This document is intended to equip researchers and drug development professionals with the strategic insights required to confidently ascertain this pivotal molecular property.

The Strategic Imperative: Why pKa Matters for this compound

The ionization state of a molecule dictates its solubility, lipophilicity, and ability to interact with biological targets and membranes. For this compound, a molecule with potential pharmacological activity, understanding its pKa is paramount. The degree of ionization at physiological pH (typically ranging from 1.5 in the stomach to 7.4 in the blood) will directly influence:

-

Solubility and Dissolution: The ionized form is generally more water-soluble, affecting how a drug dissolves in the gastrointestinal tract.

-

Permeability: The neutral, non-ionized form is typically more lipid-soluble and thus better able to permeate cellular membranes via passive diffusion.

-

Target Binding: The charge state can dramatically alter the binding affinity of the molecule to its intended biological target.

The core structure of our target molecule features an α-hydroxy ketone moiety. The primary ionizable group is the hydroxyl proton. Its acidity is significantly enhanced by the inductive electron-withdrawing effect of the adjacent carbonyl group and, to a lesser extent, by the dichlorinated phenyl ring. This structural arrangement suggests that the pKa will be lower than that of a simple alcohol but higher than that of a carboxylic acid. An accurate determination is therefore essential.

Theoretical pKa Prediction: An In Silico First Approach

Before embarking on laboratory work, computational methods provide a rapid and cost-effective means to estimate the pKa, offering a valuable range to guide experimental design.

Foundational Estimation: The Hammett-Taft Approach

The Hammett and Taft equations are linear free-energy relationships that provide a quantitative estimate of the electronic effects of substituents on a reaction center.[1][2] For this compound, we can approximate the pKa by starting with a parent molecule (e.g., 2-hydroxyacetophenone) and applying corrections for the chlorine substituents.

The general Hammett equation is: log(K/K₀) = ρσ where K is the equilibrium constant for the substituted compound, K₀ is for the parent compound, ρ is the reaction constant, and σ is the substituent constant. The key insight here is that the electron-withdrawing chlorine atoms at the meta and para positions will stabilize the conjugate base (the alkoxide), thereby increasing acidity and lowering the pKa. This method provides a rapid, albeit approximate, value.

High-Fidelity Prediction: Quantum Mechanical (QM) Methods

For a more accurate prediction, we turn to quantum mechanics (QM), which calculates the pKa from first principles by determining the Gibbs free energy change (ΔG) of the dissociation reaction in solution.[1][3][4]

The pKa is directly proportional to this free energy change: pKa = ΔG / (2.303 * RT)

The "direct method" is a common QM approach that utilizes a thermodynamic cycle (Born-Haber cycle) to calculate the free energy of dissociation in solution.[5] This cycle dissects the process into more easily calculable steps.

Caption: Thermodynamic cycle for pKa calculation.

Causality in Model Selection: The accuracy of this method hinges on the computational level of theory and, crucially, the solvation model.[3][4]

-

Level of Theory: Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) offers a good balance of accuracy and computational cost for a molecule of this size.[3]

-

Solvation Model: Implicit continuum solvation models (like PCM or SMD) are efficient but can struggle with specific solute-solvent interactions.[5] For higher accuracy, an explicit model involving a small number of water molecules hydrogen-bonded to the ionization site, combined with an implicit model for the bulk solvent, is a superior, albeit more complex, approach.

The primary challenge in QM calculations is the accurate determination of the proton's solvation free energy, which is often addressed by using established experimental values.[1][4]

Table 1: Summary of Theoretical pKa Prediction Approaches

| Method | Principle | Advantages | Disadvantages |

| Hammett-Taft | Linear Free-Energy Relationship | Extremely fast; good for relative trends | Requires parameters for parent molecule and substituents; less accurate for absolute values. |

| Quantum Mechanics (QM) | First-principles calculation of reaction free energy | High potential accuracy; applicable to novel structures.[3] | Computationally intensive; highly sensitive to chosen level of theory and solvation model.[3][4] |

| QSAR / Machine Learning | Correlation of structural descriptors with known pKa values | Very fast for large datasets; can be highly accurate within its training domain.[6] | Requires a large, high-quality dataset of similar compounds for training; may not extrapolate well.[6] |

Experimental pKa Determination: The Ground Truth

Experimental measurement is the gold standard for pKa determination. For this compound, its aromatic structure makes UV-Vis spectrophotometry an ideal choice, while potentiometric titration serves as a robust orthogonal method.

Primary Method: UV-Vis Spectrophotometry

This technique is highly precise and leverages the change in the electronic structure of the molecule upon ionization.[7] The chromophore (the dichlorophenyl ketone system) is in close proximity to the ionizable hydroxyl group. Deprotonation will alter the conjugation and, therefore, the UV-Vis absorption spectrum.

Caption: Workflow for Spectrophotometric pKa Determination.

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO. This minimizes the volume of organic solvent added to the aqueous buffers.[8]

-

Universal Buffer: Prepare a set of universal buffers covering a wide pH range (e.g., pH 2 to 12). A Britton-Robinson buffer is suitable. Ensure the final ionic strength is kept constant (e.g., 0.15 M with KCl) across all buffers to maintain consistent activity coefficients.

-

Working Solutions: In a 96-well UV-transparent microplate, add a small, constant volume of the compound stock to each well, followed by the series of buffers to achieve a final concentration in the low micromolar range (e.g., 50 µM).

-

-

Spectrophotometric Measurement:

-

Measure the full UV-Vis spectrum (e.g., 220-450 nm) for each well using a plate reader.

-

Identify the spectra corresponding to the fully protonated (low pH) and fully deprotonated (high pH) species.

-

Select an analytical wavelength where the difference in absorbance between the two species is maximal. Avoid the isosbestic point where absorbance does not change with pH.[9]

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the measured pH of each buffer.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, where half of the species is in its deprotonated form.[9][10]

-

Fit the data to the Henderson-Hasselbalch equation using non-linear regression for the most accurate pKa value.

-

Table 2: Hypothetical Data for Spectrophotometric Analysis

| pH | Absorbance at λ_max |

| 4.0 | 0.152 |

| 5.0 | 0.154 |

| 6.0 | 0.168 |

| 7.0 | 0.255 |

| 7.4 | 0.351 (pKa) |

| 8.0 | 0.480 |

| 9.0 | 0.545 |

| 10.0 | 0.550 |

| 11.0 | 0.551 |

Orthogonal Method: Potentiometric Titration

Potentiometric titration is a classic, high-precision method that directly measures pH changes as a function of added titrant.[11][12][13] It provides a self-validating, independent confirmation of the spectrophotometric result.

Detailed Step-by-Step Protocol:

-

System Setup and Calibration:

-

Calibrate a high-quality pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at a constant temperature (e.g., 25°C).[11]

-

Use a jacketed titration vessel to maintain constant temperature throughout the experiment.

-

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent. If aqueous solubility is low, a co-solvent like methanol or acetonitrile can be used, but the result will be an apparent pKa (pKaapp) that may require extrapolation back to 0% co-solvent.

-

Ensure the solution is purged with nitrogen to remove dissolved CO₂, which can interfere with the titration, especially at higher pH.[11][13]

-

-

Titration Procedure:

-

Place the solution in the vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M NaOH if the compound is acidic).

-

Add the titrant in small, precise increments, recording the pH after each addition has stabilized.[11]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point, where 50% of the acid has been neutralized.[11]

-

For higher accuracy, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).

-

Conclusion: Synthesizing a Self-Validating pKa Value

The robust determination of the pKa for this compound is achieved not by a single method, but by a strategic synthesis of theoretical prediction and orthogonal experimental validation. The in silico approach provides a critical starting hypothesis, guiding the pH range and design of the experiments. The high-precision spectrophotometric method offers the primary experimental value, which is then corroborated by the fundamentally different, direct measurement provided by potentiometric titration. This integrated workflow ensures a high degree of confidence in the final pKa value, providing a solid foundation for subsequent drug development, formulation, and pharmacokinetic studies.

References

-

Determination of pKa of felodipine using UV–Visible spectroscopy. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 30, 2026, from [Link]

-

Šimunić, J., et al. (2015). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 30, 2026, from [Link]

-

How to Predict pKa. (2025, October 16). Rowan Scientific. Retrieved January 30, 2026, from [Link]

-

How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. Retrieved January 30, 2026, from [Link]

-

Experiment 5: Spectrophotometric Determination of Pka. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved January 30, 2026, from [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved January 30, 2026, from [Link]

-

The pKa Table Is Your Friend. (2010, June 18). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. (2022, May 9). ACS Publications. Retrieved January 30, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 30, 2026, from [Link]

-

How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. : r/chemistry. (2017, October 14). Reddit. Retrieved January 30, 2026, from [Link]

-

Calculate the pKa of an organic acid/base using Hammett and Taft constants. (2020, November 3). YouTube. Retrieved January 30, 2026, from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. youtube.com [youtube.com]

- 3. How to Predict pKa | Rowan [rowansci.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. optibrium.com [optibrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Technical Guide: Mechanism of Action Studies for 1-(3,4-Dichlorophenyl)-2-hydroxyethanone

The following technical guide details the mechanism of action (MoA) studies for 1-(3,4-Dichlorophenyl)-2-hydroxyethanone , a critical pharmacophore and metabolic intermediate. This guide is structured to provide researchers with a robust framework for elucidating its biocatalytic properties, pharmacological interactions, and toxicological profiles.

Executive Summary & Chemical Identity

This compound (also known as 3,4-dichlorophenacyl alcohol ) represents a pivotal structural motif in medicinal chemistry. It serves primarily as a prochiral intermediate in the synthesis of enantiopure amino alcohols (beta-blockers) and azole antifungals. Furthermore, it acts as a stable metabolite in the degradation pathways of chlorinated styrenes and acetophenones.

Understanding its Mechanism of Action (MoA) requires a dual approach:

-

Biocatalytic MoA: How enzymes (Carbonyl Reductases, ADHs) stereoselectively recognize and reduce the ketone moiety.

-

Pharmacotoxicological MoA: How the

-hydroxy ketone motif interacts with cellular targets via redox cycling or covalent modification.

Chemical Profile

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3,4-Dichlorophenacyl alcohol; |

| Molecular Formula | C |

| Key Functional Groups | 3,4-Dichlorophenyl (Lipophilic anchor), |

| Primary Reactivity | Nucleophilic attack at carbonyl; Enzymatic reduction; Oxidation to glyoxal derivatives |

Biocatalytic Mechanism of Action

The primary "action" of this compound in a drug development context is its role as a substrate for stereoselective reduction . The MoA here is defined by the hydride transfer mechanism facilitated by NAD(P)H-dependent oxidoreductases.

Enzymatic Recognition & Hydride Transfer

The reduction of this compound yields 1-(3,4-dichlorophenyl)ethane-1,2-diol , a high-value chiral synthon.

-

Prelog Rule Compliance: Most short-chain dehydrogenases/reductases (SDRs) deliver the hydride to the Re-face of the carbonyl, yielding the (S)-diol.

-

Anti-Prelog Enzymes: Specific engineered reductases (e.g., from Lactobacillus or Candida) attack the Si-face, yielding the (R)-diol.

Mechanistic Steps:

-

Substrate Binding: The hydrophobic 3,4-dichlorophenyl ring anchors into the enzyme's large binding pocket.

-

Activation: The carbonyl oxygen is polarized by a catalytic triad (typically Ser-Tyr-Lys in SDRs).

-

Hydride Transfer: NAD(P)H donates a hydride (H-) to the carbonyl carbon.

-

Protonation: The resulting alkoxide is protonated by the tyrosine residue or water, completing the reduction.

Pathway Visualization

The following diagram illustrates the stereoselective reduction pathway and competing oxidative degradation.

Caption: Stereodivergent biocatalytic reduction pathways for this compound.

Pharmacological & Toxicological MoA Studies

Beyond synthesis, this compound serves as a probe for studying cellular stress responses due to its reactive

Reactive Oxygen Species (ROS) Generation

-Hydroxy ketones can undergo autoxidation in the presence of transition metals (Cu²⁺, Fe³⁺), generating superoxide anions and-

Mechanism: Enediol formation

Reduction of O₂ to O₂⁻ -

Biological Impact: Depletion of cellular glutathione (GSH) and induction of oxidative stress markers (Nrf2 pathway activation).

Protein Adduct Formation

The oxidized form (glyoxal derivative) is a potent electrophile.

-

Target: Cysteine thiols and Lysine epsilon-amines on proteins.

-

Consequence: Formation of advanced glycation end-products (AGEs) or enzyme inactivation.

Experimental Protocols

To rigorously define the MoA, the following self-validating protocols are recommended.

In Vitro Enzymatic Kinetic Assay

Objective: Determine

Reagents:

-

Phosphate Buffer (100 mM, pH 7.0).

-

NADPH (10 mM stock).

-

Substrate: this compound (dissolved in DMSO).

-

Enzyme: Purified Alcohol Dehydrogenase (ADH) or crude lysate.

Workflow:

-

Baseline: In a quartz cuvette, mix 980 µL buffer and 10 µL NADPH (final 0.1 mM). Monitor

for 1 min to ensure stability. -

Initiation: Add 10 µL Substrate (range 0.1 – 5 mM).

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3-5 minutes at 25°C.

-

Control: Run a "No Enzyme" control to account for spontaneous hydrolysis or autoxidation.

-

Calculation: Use the extinction coefficient of NADPH (

) to calculate initial velocity (

Activity-Based Protein Profiling (ABPP) for Toxicity

Objective: Identify off-target protein binding (covalent modification).

Workflow:

-

Probe Synthesis: Synthesize an analog of the substrate with an alkyne handle (click chemistry tag).

-

Incubation: Treat cell lysate (e.g., HEK293) with the alkyne-probe (1-10 µM) for 1 hour.

-

Click Reaction: Add Azide-Rhodamine or Azide-Biotin, CuSO₄, TCEP, and TBTA. Incubate for 1 hour.

-

Analysis: Separate proteins via SDS-PAGE. Visualize via fluorescence scanning (Rhodamine) or Streptavidin blot (Biotin).

-

Validation: Pre-incubate with excess parent compound (this compound) to compete for binding sites. Disappearance of bands confirms specific interaction.

Integrated Study Workflow

The following diagram outlines the logical flow for characterizing the compound from initial screening to mechanistic validation.

Caption: Integrated workflow for characterizing the biocatalytic and toxicological MoA.

References

- Patel, R. N. (2000). Stereoselective Biocatalysis. Marcel Dekker.

-

Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates". Angewandte Chemie International Edition.

-

Goldberg, K., et al. (2007). "Biocatalytic Ketone Reduction—A Powerful Tool for the Production of Chiral Alcohols". Advanced Synthesis & Catalysis.

-

Hollmann, F., et al. (2011). "Enzyme-mediated oxidations for the chemist". Green Chemistry. (Discusses oxidative mechanisms relevant to hydroxy ketones).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 273397 (Related: 2-chloro-1-(3,4-dichlorophenyl)ethanone).

The Biological Versatility of 1-(3,4-Dichlorophenyl)-2-hydroxyethanone Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The 1-(3,4-dichlorophenyl)-2-hydroxyethanone core represents one such scaffold, offering a unique combination of electronic and structural features that make it a compelling starting point for the development of novel therapeutic agents. The dichlorophenyl moiety provides a well-defined hydrophobic and electronically distinct region, while the α-hydroxy ketone functionality presents opportunities for hydrogen bonding and further chemical modification. This technical guide provides an in-depth exploration of the known and potential biological activities of derivatives of this scaffold, offering a roadmap for researchers, scientists, and drug development professionals to navigate the synthesis, evaluation, and optimization of these promising compounds.

The Core Moiety: this compound - A Foundation for Bioactivity

The parent compound, this compound, has demonstrated a spectrum of biological activities, primarily antimicrobial and anti-inflammatory properties.[1] Understanding the inherent activities of this core structure is fundamental to appreciating the potential of its derivatives.

Intrinsic Antimicrobial and Anti-inflammatory Properties

Research has shown that the 1-(3,4-dichlorophenyl)-2,2-dihydroxyethan-1-one, a hydrated form of the core molecule, exhibits inhibitory effects against various bacterial strains, including common pathogens like Staphylococcus aureus and Escherichia coli.[1] The mechanism is thought to involve disruption of bacterial cell membrane integrity or interference with essential enzymatic processes.

Furthermore, this scaffold has been observed to modulate inflammatory pathways. Studies have indicated its ability to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in mitigating inflammatory responses.[1] This dual activity makes the scaffold particularly attractive for developing agents that can combat infections while also controlling the associated inflammation.

Synthetic Strategies: Gateway to Chemical Diversity

The derivatization of the this compound core is key to unlocking its full therapeutic potential. The primary sites for modification are the hydroxyl group and the phenyl ring, allowing for the introduction of a wide array of functional groups to modulate physicochemical properties and biological activity.

A general synthetic workflow for creating a library of derivatives is outlined below. This process leverages the reactivity of the α-hydroxy ketone to introduce diverse functionalities.

Sources

understanding the toxicological profile of dichlorophenyl compounds

Initiating Research on Dichlorophenyl

I've started gathering data on dichlorophenyl compounds using targeted Google searches. My focus is on understanding their toxicological profile. I'm especially interested in their mechanisms of toxicity, metabolic pathways, and key toxic endpoints such as hepatotoxicity and neurotoxicity, to build a solid foundation.

Developing Toxicological Guide

I'm now structuring the guide, starting with an introduction to dichlorophenyl compounds. I'll cover toxicokinetics, organ-specific toxicities, and mechanisms of action. Each section will synthesize the search results, explaining the 'why' behind the effects and chosen models. I'm preparing detailed protocols for in vitro and in vivo assays, with authoritative sources cited. I'll also be generating diagrams of metabolic pathways.

Initiating Comprehensive Search

I'm now diving deep into dichlorophenyl toxicology via targeted searches, aiming for a complete view of mechanisms, pathways, and endpoints like hepato-, neuro-, and carcinogenicity. I'm focusing on in vitro and in vivo assessment methods. I will analyze and synthesize the results to refine core toxicological characteristics and key methodologies.

Technical Guide: Initial Antimicrobial Screening of 1-(3,4-Dichlorophenyl)-2-hydroxyethanone

Executive Summary

This guide outlines the technical framework for the initial antimicrobial screening of 1-(3,4-Dichlorophenyl)-2-hydroxyethanone . As a halogenated

Chemical Context & Rationale

Structural Properties

The compound features a phenyl ring substituted with chlorine atoms at the 3 and 4 positions, enhancing lipophilicity (

-

Molecular Formula:

-

Key Reactivity: The electron-withdrawing chlorines increase the electrophilicity of the carbonyl carbon, potentially facilitating interaction with nucleophilic residues (e.g., cysteine thiols) in microbial enzymes.

Screening Rationale

Screening this compound is critical for two reasons:

-

Intrinsic Activity: Halogenated acetophenones often exhibit membrane-disrupting capabilities against Gram-positive bacteria (e.g., S. aureus).

-

Fragment-Based Drug Design (FBDD): It serves as a "warhead" fragment. Activity at this stage validates the core scaffold before further derivatization into complex azoles or chalcones.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), the experimental design must account for compound insolubility in aqueous media and potential solvent toxicity.

Solvent Control System

Challenge: The compound is sparingly soluble in water. Solution: Use Dimethyl Sulfoxide (DMSO) as the primary solvent.

-

Stock Preparation: Dissolve compound in 100% DMSO.

-

Working Concentration: Dilute into Mueller-Hinton Broth (MHB) such that the final DMSO concentration in the assay well is

1% (v/v) . -

Validation: Include a "Vehicle Control" (media + 1% DMSO + bacteria) to prove the solvent does not inhibit growth.

Test Organism Panel (ESKAPE Focused)

Select strains representing both Gram-positive (susceptible to lipophilic agents) and Gram-negative (efflux-prone) phenotypes.

| Organism | Gram Status | Rationale |

| Staphylococcus aureus (ATCC 29213) | Positive | Standard QC strain; highly relevant for skin/soft tissue infections. |

| Escherichia coli (ATCC 25922) | Negative | Representative enteric rod; tests outer membrane permeability. |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | High efflux capacity; stringent test for intrinsic resistance. |

| Candida albicans (ATCC 90028) | Fungal | Relevant due to structural similarity to azole antifungal precursors. |

Protocol A: Broth Microdilution (MIC)

Reference: Clinical and Laboratory Standards Institute (CLSI) M07-A10 [1].[1]

Workflow Visualization

Figure 1: Standardized Broth Microdilution Workflow for Hydrophobic Compounds.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Weigh 10 mg of this compound.

-

Dissolve in 1 mL of sterile 100% DMSO (Concentration: 10,000 µg/mL).

-

-

Intermediate Dilution:

-

Dilute stock 1:50 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to get 200 µg/mL (DMSO = 2%).

-

-

Plate Setup (96-well round bottom):

-

Add 50 µL of CAMHB to columns 2-12.

-

Add 100 µL of the 200 µg/mL intermediate solution to column 1.

-

Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 µL). Discard 50 µL from column 10.

-

Result: Concentration range 100 µg/mL to 0.19 µg/mL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from fresh colonies to match 0.5 McFarland turbidity standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB.

-

-

Inoculation:

-

Add 50 µL of the diluted inoculum to wells in columns 1-11.

-

Column 11: Growth Control (Bacteria + Media + 1% DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Incubation:

-

Seal plate with breathable film. Incubate at 35°C

2°C for 16-20 hours (24h for fungi).

-

-

Readout:

-

MIC Definition: The lowest concentration showing no visible growth (turbidity).

-

Verify with Resazurin dye (0.01%) if turbidity is ambiguous (blue = no growth, pink = growth).

-

Protocol B: Minimum Bactericidal Concentration (MBC)

The MIC determines inhibition; the MBC determines killing. This is crucial for distinguishing bacteriostatic vs. bactericidal activity.[2]

-

Sampling: Select wells from the MIC plate exhibiting no visible growth (e.g., MIC, 2x MIC, 4x MIC).

-

Plating: Transfer 10 µL from each selected well onto Tryptic Soy Agar (TSA) plates.

-

Incubation: Incubate agar plates at 37°C for 24 hours.

-

Calculation:

-

Count colonies.

-

MBC Definition: The lowest concentration reducing the initial inoculum by

(typically <5 colonies for a standard inoculum).

-

Hypothetical Mechanism of Action (MoA)

Based on the structure-activity relationships (SAR) of halogenated acetophenones [2], the likely MoA involves membrane depolarization and oxidative stress.

Mechanistic Pathway

Figure 2: Postulated Mechanism of Action involving membrane disruption and oxidative stress.

Data Reporting & Interpretation

Use the following table structure to standardize reporting.

Table 1: Antimicrobial Susceptibility Profile

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus | ATCC 29213 | [Data] | [Data] | [Calc] | |

| E. coli | ATCC 25922 | [Data] | [Data] | [Calc] | |

| C. albicans | ATCC 90028 | [Data] | [Data] | [Calc] | - |

Success Criteria:

-

Highly Active: MIC < 10 µg/mL.

-

Moderately Active: MIC 10 - 64 µg/mL.

-

Inactive: MIC > 64 µg/mL.

Safety & Handling (SDS Context)

-

Lachrymator Potential: Alpha-halo and alpha-hydroxy ketones can be potent eye irritants. Handle only in a fume hood.

-

Skin Absorption: The lipophilic nature facilitates skin entry. Double-gloving (Nitrile) is required.

-

Disposal: All biological waste containing the compound must be autoclaved and then disposed of as chemical hazardous waste due to the halogenated organic content.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] CLSI.[1][2][3][4] [Link]

-

Epand, R. M., & Epand, R. F. (2009). Lipid domains in bacterial membranes and the action of antimicrobial agents. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection.[5] [Link]

-

Swebocki, T., et al. (2023).[2] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[2] protocols.io.[2] [Link]

Sources

- 1. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 2. protocols.io [protocols.io]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Preliminary Investigation of 1-(3,4-Dichlorophenyl)-2-hydroxyethanone Anti-Inflammatory Effects

Executive Summary

This technical guide outlines the strategic framework for investigating the anti-inflammatory potential of 1-(3,4-Dichlorophenyl)-2-hydroxyethanone (3,4-DCPHE) . While the 3,4-dichlorophenyl moiety is a privileged structure in medicinal chemistry—found in antifungal azoles, biocides (Diuron metabolites), and specific kinase inhibitors—the specific anti-inflammatory profile of its

This document serves as a "Research Protocol & Strategy Guide" for scientists. It moves beyond simple observation to establish a self-validating workflow combining in silico docking, in vitro cytokine suppression, and in vivo edema models. The central hypothesis posits that 3,4-DCPHE modulates the NF-

Chemical Profile & Pharmacophore Analysis

Structural Logic

The molecule consists of two distinct pharmacophores:

-

3,4-Dichlorophenyl Ring: A lipophilic anchor common in p38 MAPK inhibitors and COX-2 inhibitors. The chlorine atoms at positions 3 and 4 increase metabolic stability and facilitate hydrophobic interactions within protein binding pockets.

-

-Hydroxy Ketone (Acyloin) Tail: This polar motif allows for specific hydrogen bond donor/acceptor interactions. It mimics the transition state of steroid substrates, suggesting potential activity against 11

Physicochemical Properties (Predicted)

-

LogP: ~2.3 (Moderate lipophilicity, good membrane permeability).

-

Solubility: Low in water; requires DMSO stock (typically 10-100 mM) for biological assays.

-

Stability: Susceptible to oxidation (to glyoxal derivatives) or reduction; fresh preparation is critical.

Proposed Mechanism of Action (MOA)

Based on Structural Activity Relationship (SAR) data of analogous 3,4-dichloroacetophenones, the investigation should target two primary pathways:

-

p38 MAPK Inhibition: The 3,4-dichlorophenyl group is a classic "head group" for p38 mitogen-activated protein kinase inhibitors. Inhibition prevents the phosphorylation of downstream transcription factors, blocking TNF-

and IL-6 production.[1] -

COX-2 Selectivity: The volume of the dichlorophenyl ring may fit the hydrophobic side pocket of Cyclooxygenase-2 (COX-2), potentially reducing Prostaglandin E2 (PGE2) synthesis.

Visualization: Proposed Signaling Intervention

The following diagram illustrates where 3,4-DCPHE is hypothesized to intercept the inflammatory cascade.

Figure 1: Hypothesized intervention points. The compound is predicted to inhibit p38 MAPK phosphorylation or directly bind COX-2, reducing downstream cytokine and prostaglandin release.

Investigation Protocol: Step-by-Step

This protocol is designed to be self-validating. If Phase 1 fails, Phase 2 is adjusted.

Phase 1: In Silico Molecular Docking

Before wet-lab synthesis, validate binding affinity.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target PDB IDs:

-

COX-2:[2] 3LN1 (Celecoxib bound).

-

p38 MAPK: 1A9U.

-

-

Success Metric: Binding energy < -8.0 kcal/mol or docking score comparable to standard inhibitors (e.g., SB203580).

Phase 2: In Vitro Validation (Macrophage Model)

Use RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS). This is the industry standard for preliminary anti-inflammatory screening.

Protocol:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS.

-

Seeding: Plate

cells/well in 96-well plates; incubate 24h. -

Treatment:

-

Pre-treat with 3,4-DCPHE (0.1, 1, 10, 50, 100

M) for 1 hour. -

Control: DMSO vehicle (0.1%).

-

Positive Control: Dexamethasone (1

M) or Indomethacin.

-

-

Induction: Add LPS (1

g/mL) and incubate for 18-24 hours. -

Readouts:

-

NO Production: Griess Reagent assay on supernatant (Absorbance at 540 nm).

-

Cytokines: ELISA for TNF-

and IL-6. -

Viability: MTT assay to ensure reduced NO is not due to cell death.

-

Phase 3: In Vivo Confirmation (Paw Edema)

If in vitro IC50 < 50

-

Model: Carrageenan-induced paw edema in Wistar rats.

-

Dosing: Oral gavage or IP (10, 30, 100 mg/kg).

-

Measurement: Plethysmometer readings at 1, 3, and 5 hours post-injection.

Experimental Workflow Diagram

Figure 2: Sequential workflow ensuring toxicity (MTT) is ruled out before mechanistic assays (Griess/ELISA) and animal testing.

Data Presentation & Analysis

Organize your findings using the following template to ensure comparability with literature standards.

Table 1: Predicted vs. Observed Activity (Template)

| Assay | Metric | 3,4-DCPHE (Test) | Indomethacin (Ref) | Interpretation |

| Cytotoxicity | CC50 ( | Determine | >200 | Safety margin index |

| NO Inhibition | IC50 ( | Determine | ~20-40 | Primary efficacy metric |

| TNF- | % Inhibition @ 50 | Determine | >80% | Cytokine suppression |

| COX-2 Binding | In Silico | -9.5 | Target affinity |

Critical Analysis Note:

If the compound shows high NO inhibition but low cytokine suppression, the mechanism is likely iNOS enzyme inhibition rather than NF-

References

-

Anti-inflammatory Activity of Acetophenones

- Study on 3,5-diprenyl-4-hydroxyacetophenone demonstrating that acetophenone derivatives can inhibit TPA-induced inflammation and cytokine production (IL-1 , IL-6, TNF- ).

-

Source:

-

Protocol for RAW 264.

- Standard methodology for LPS-induced NO and cytokine measurement using Griess reagent and ELISA.

-

Source:

-

SAR of 3,4-Dichloro-Substituted Compounds

- Investigation into pyrrole and phenyl derivatives with 3,4-dichloro substitution patterns, highlighting their role in COX-2 selectivity and edema reduction.

-

Source:

-

Mechanism of Alpha-Hydroxy Ketones

- General pharmacological background on the reactivity and binding potential of the -hydroxy ketone scaffold in steroid processing enzymes and inflammatory medi

-

Source:

Sources

Technical Guide: Discovery and Synthesis of Novel 1-(3,4-Dichlorophenyl)-2-hydroxyethanone Analogs

Executive Summary

The scaffold 1-(3,4-Dichlorophenyl)-2-hydroxyethanone represents a "privileged structure" in medicinal chemistry. It serves as a critical intermediate in the synthesis of broad-spectrum antifungals (e.g., Luliconazole precursors), adrenergic

Historically, the synthesis of this moiety relied on the alpha-halogenation of acetophenones followed by hydrolysis—a route plagued by lachrymatory intermediates and toxic waste. This guide presents a modernized, high-fidelity synthetic workflow using Hypervalent Iodine (III) chemistry. This approach offers superior regioselectivity, eliminates hazardous bromine handling, and enables the rapid generation of novel analogs for Structure-Activity Relationship (SAR) studies.

Structural Rationale & Pharmacophore Analysis

The biological relevance of this scaffold hinges on two distinct chemical domains:

-

The Lipophilic Anchor (3,4-Dichlorophenyl):

-

Metabolic Stability: The chlorine atoms at the meta and para positions block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the drug candidate.

-

Lipophilicity: Increases

, facilitating membrane permeability and blood-brain barrier (BBB) penetration for CNS-active analogs.

-

-

The Reactive Core (

-Hydroxy Ketone):-

Pro-chiral Center: The ketone is a precursor to chiral amino-alcohols (via reductive amination) or chiral diols (via asymmetric reduction).

-

Heterocycle Formation: The 1,2-bifunctional arrangement allows for condensation with hydrazines or amidines to form imidazoles and thiazoles (common in antifungal pharmacophores).

-

Synthetic Strategy: The "Clean" Oxidation

We reject the traditional alpha-bromination route (using

Mechanistic Advantage

Koser's reagent effects the oxidative rearrangement of ketones to

Reaction Workflow Diagram

The following diagram illustrates the logic flow for the synthesis and decision checkpoints.

Caption: Figure 1. Oxidative functionalization workflow using in-situ generated Hypervalent Iodine species.

Detailed Experimental Protocol

This protocol describes the One-Pot Synthesis via In-Situ Koser’s Reagent . This method is self-validating; the color changes and solubility shifts serve as visual indicators of progress.

Materials

-

Substrate: 3,4-Dichloroacetophenone (1.0 equiv)

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA, 1.1 equiv)

-

Catalyst/Reagent: Iodobenzene (PhI, 0.1–1.0 equiv) or pre-formed HTIB.

-

Acid Source: p-Toluenesulfonic acid monohydrate (TsOH·H2O, 1.1 equiv)

-

Solvent: Acetonitrile (

) : 2,2,2-Trifluoroethanol (TFE) (4:1 ratio). Note: TFE stabilizes the hypervalent iodine intermediate.

Step-by-Step Methodology

-

Reagent Activation (The "Yellow" Phase):

-

In a round-bottom flask, dissolve m-CPBA (1.1 equiv) and TsOH (1.1 equiv) in the

:TFE solvent mixture. -

Add Iodobenzene (PhI).

-

Observation Checkpoint: The solution should turn yellow/orange, indicating the formation of the active Hypervalent Iodine(III) species. If the solution remains colorless, check the activity of your m-CPBA via iodometric titration.

-

-

Substrate Addition:

-

Add 3,4-Dichloroacetophenone (1.0 equiv) to the reaction mixture.

-

Heat the mixture to 40–50 °C .

-

Stirring: Vigorous stirring is required as the reaction is heterogeneous initially.

-

-

Reaction Monitoring (The "Precipitate" Phase):

-

Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

) will disappear, and a more polar spot (the -

Self-Validating Stop: Continue heating until the yellow color fades significantly, indicating consumption of the oxidant.

-

-

Hydrolysis:

-

Add water (5 mL per mmol substrate) directly to the reaction pot.

-

Reflux for 30 minutes. This converts the

-tosyloxy group to the

-

-

Workup & Purification:

Analytical Validation

To ensure the integrity of the synthesized analog, compare your data against these expected values.

| Analytical Method | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | The singlet for | |

| 1H NMR (CDCl3) | The hydroxyl proton (-OH). Disappears on | |

| IR Spectroscopy | ~3400 cm | O-H stretch. |

| IR Spectroscopy | ~1690 cm | C=O stretch (conjugated ketone). |

| HPLC | Shift in | Product is more polar (elutes earlier on C18) than the starting acetophenone. |

Analog Design & Novelty (SAR Expansion)

To develop novel analogs based on this guide, researchers should modify the phenyl ring or the alpha-carbon environment.

SAR Decision Tree

Caption: Figure 2. Structural modification strategies for generating novel chemical entities (NCEs).

Proposed Novel Analogs

-

The "Fluorine Walk": Replace the 4-Cl with 4-F. Fluorine mimics the steric size of H but the electronics of OH. This often improves binding affinity in enzyme pockets (e.g., COMT or fungal CYP51).

-

The "Linker" Extension: Use the hydroxyl group to attach a polyethylene glycol (PEG) tail. This creates a "prodrug" analog with improved solubility for in-vivo studies.

References

-

Merritt, E. A., et al. (2010).[4][5] "Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides." Journal of Organic Chemistry. Link

-

Koser, G. F. (2001). "Hypervalent Iodine Reagents." Aldrichimica Acta. Link

-

Stang, P. J., & Zhdankin, V. V. (1996).[6] "Organic Polyvalent Iodine Compounds." Chemical Reviews. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 95796, this compound." Link

-

Bayer, A., et al. (2018). "Synthesis of alpha-hydroxy ketones via hypervalent iodine oxidation." Beilstein Journal of Organic Chemistry. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]

- 4. Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides [organic-chemistry.org]

- 5. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 6. scribd.com [scribd.com]

The Dichlorophenyl-Ethanone Scaffold: A Structural Nexus in Medicinal Chemistry

Executive Summary

The 1-(2,4-dichlorophenyl)ethanone moiety represents a "privileged structure" in modern medicinal chemistry. Far from being a passive structural linker, the dichlorophenyl group actively drives bioactivity through distinct physicochemical and electronic mechanisms. This guide dissects the role of this pharmacophore, focusing on its contributions to lipophilicity, metabolic stability, and ligand-target binding affinity in antifungal, antibacterial, and anticancer applications.

Physicochemical & Mechanistic Drivers

The bioactivity of ethanone derivatives containing the 2,4-dichlorophenyl group is governed by three primary pillars: Lipophilic Efficiency , Metabolic Blockade , and Halogen Bonding .

Lipophilicity and Membrane Permeability

The addition of chlorine atoms to the phenyl ring significantly alters the partition coefficient (LogP).

-

Mechanism: Chlorine is highly lipophilic. The 2,4-substitution pattern increases the LogP of the parent acetophenone (LogP ~1.58) to approximately 3.2–3.5.

-

Biological Impact: This shift is critical for drugs targeting intracellular enzymes (e.g., kinases) or fungal pathogens, where the molecule must traverse the rigid chitin-rich fungal cell wall and the plasma membrane.

Metabolic Stability (The "Para-Block" Effect)

Cytochrome P450 enzymes (specifically CYP3A4) favor oxidation at the electron-rich para position of phenyl rings.

-

Strategic Substitution: Placing a chlorine atom at C4 blocks this primary metabolic soft spot.

-

Ortho-Effect: The C2 chlorine introduces steric hindrance, twisting the phenyl ring out of coplanarity with the carbonyl or attached heterocycles. This conformation often prevents the "flat" binding required by metabolic degraders while locking the molecule into the active conformation for target enzymes (e.g., CYP51).

Halogen Bonding (The Sigma Hole)

Contrary to the view of halogens as merely hydrophobic spheres, chlorine exhibits an anisotropic charge distribution known as the "sigma hole"—a region of positive electrostatic potential on the head of the atom, opposite the C-Cl bond.

-

Interaction: This positive patch allows the chlorine to act as a Lewis acid, forming directional electrostatic bonds with Lewis bases (e.g., backbone carbonyl oxygens or nitrogen lone pairs) in the receptor pocket.

-

Specificity: This interaction is highly directional (160°–180° angle), enhancing the specificity of the ligand-protein fit.

Synthetic Utility: The Ethanone Hub

The 1-(2,4-dichlorophenyl)ethanone molecule serves as a divergent intermediate. Its reactivity is modulated by the electron-withdrawing inductive effect (-I) of the chlorines, which increases the acidity of the alpha-protons, facilitating functionalization.

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways from the 2,4-dichlorophenyl ethanone core.

Case Study: Antifungal Azoles

The most prominent application of this scaffold is in the synthesis of azole antifungals (e.g., Miconazole, Ketoconazole analogs).

Mechanism of Action

These compounds inhibit Lanosterol 14α-demethylase (CYP51) , an enzyme essential for ergosterol biosynthesis.

-

The Role of Cl: The 2,4-dichlorophenyl group fits into a deep hydrophobic cleft adjacent to the heme iron. The steric bulk of the ortho-chloro group forces the azole ring to coordinate perpendicularly to the heme iron, blocking oxygen binding.

Comparative SAR Data

The table below illustrates the impact of chlorine substitution on antifungal potency (MIC against C. albicans).

| Compound Substituent (R) | LogP (Calc) | MIC (µg/mL) | Metabolic Half-life (min) |

| Unsubstituted (Phenyl) | 1.6 | > 64 | 15 |

| 4-Chloro | 2.4 | 16 | 45 |

| 2,4-Dichloro | 3.4 | 0.5 | 120 |

| 2,4-Difluoro | 2.8 | 2.0 | 90 |

Note: Data represents generalized trends from azole SAR studies.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

Objective: Create the reactive alpha-bromo intermediate for heterocycle synthesis.

-

Reagents:

-

1-(2,4-dichlorophenyl)ethanone (10 mmol)

-

N-Bromosuccinimide (NBS) (10.5 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic, 0.1 equiv)

-

Acetonitrile (ACN) (50 mL)

-

-

Procedure:

-

Dissolve the ethanone in ACN in a round-bottom flask.

-

Add p-TsOH and heat to reflux (80°C).

-

Add NBS portion-wise over 30 minutes to control the exotherm.

-

Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to RT. Remove solvent under reduced pressure. Dissolve residue in DCM, wash with water (3x) and brine. Dry over MgSO4.

-

Purification: Recrystallize from ethanol to yield white needles.

-

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify bioactivity against Candida albicans.

-

System: 96-well microtiter plate (polystyrene).

-

Media: RPMI 1640 buffered with MOPS (pH 7.0).

-

Inoculum: Adjust C. albicans suspension to

to -

Dosing:

-

Prepare stock solution of the test compound in DMSO (1000 µg/mL).

-

Perform serial 2-fold dilutions in the microplate (Range: 64 µg/mL to 0.125 µg/mL).

-

-

Incubation: 35°C for 24–48 hours.

-

Readout: Visual inspection for turbidity. The MIC is the lowest concentration showing 100% growth inhibition (optically clear).

Mechanistic Logic Visualization

Figure 2: The causal relationship between structural substitution and biological outcome.

References

-

Heeres, J., et al. (1979). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003–1005. [Link]

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on halogen lipophilicity). [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3,4-Dichlorophenyl)-2-hydroxyethanone via Friedel-Crafts Acylation

Abstract

These application notes provide a comprehensive guide for the synthesis of 1-(3,4-dichlorophenyl)-2-hydroxyethanone, a valuable intermediate in the development of pharmaceutical and agrochemical agents.[1] The described protocol is centered around the Friedel-Crafts acylation of 1,2-dichlorobenzene with a protected hydroxyacetylating agent, followed by deprotection. This document offers a detailed exposition of the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical, actionable guidance for the successful synthesis of this target molecule.

Introduction and Scientific Context

This compound is a key building block in synthetic organic chemistry. The dichlorophenyl moiety is a common feature in a range of bioactive molecules, enhancing properties such as lipophilicity, which can be crucial for membrane penetration and interaction with biological targets.[1] The α-hydroxy ketone functionality provides a reactive handle for a variety of subsequent chemical transformations, making this compound a versatile precursor for more complex molecular architectures.[1]

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring, enabling the synthesis of aryl ketones.[2][3][4] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5][6] The resulting aryl ketones are generally less reactive than the starting aromatic compound, which conveniently prevents over-acylation.[2]

Due to the presence of the hydroxyl group in the desired product, a direct Friedel-Crafts acylation with 2-hydroxyacetyl chloride is not feasible as the hydroxyl group would react with the Lewis acid catalyst. Therefore, a two-step approach is typically employed:

-

Friedel-Crafts acylation with a protected acetylating agent: 2-Chloroacetyl chloride is a common choice, leading to the formation of 2-chloro-1-(3,4-dichlorophenyl)ethanone. The chlorine atom serves as a protecting group for the eventual hydroxyl functionality.

-

Hydrolysis of the α-chloro ketone: The resulting 2-chloro-1-(3,4-dichlorophenyl)ethanone is then hydrolyzed to replace the chlorine atom with a hydroxyl group, yielding the final product.

This methodology provides a reliable and scalable route to this compound.

The Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[7] The key steps are outlined below:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with the acyl chloride (in this protocol, 2-chloroacetyl chloride) to form a highly electrophilic acylium ion.[8][9] This is the rate-determining step of the reaction. The acylium ion is resonance-stabilized, which contributes to its formation.[8]

-

Electrophilic Attack: The electron-rich aromatic ring of 1,2-dichlorobenzene acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[7] This restores the aromaticity of the ring and yields the final acylated product, 2-chloro-1-(3,4-dichlorophenyl)ethanone. The AlCl₃ catalyst is regenerated in this step.[10]

Visualizing the Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 1,2-Dichlorobenzene | Anhydrous, ≥99% | Sigma-Aldrich | 95-50-1 | Must be anhydrous. |

| 2-Chloroacetyl chloride | ≥98% | Sigma-Aldrich | 79-04-9 | Highly corrosive and lachrymatory. Handle in a fume hood. |

| Aluminum chloride (AlCl₃) | Anhydrous, powder, ≥99.99% | Sigma-Aldrich | 7446-70-0 | Extremely hygroscopic. Handle quickly in a dry atmosphere. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Use as the reaction solvent. |

| Hydrochloric acid (HCl) | Concentrated, 37% | Fisher Scientific | 7647-01-0 | Corrosive. |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - | 144-55-8 | For neutralization. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 | For drying the organic layer. |

| Acetone | ACS Grade | Fisher Scientific | 67-64-1 | For hydrolysis step. |

| Water | Deionized | - | 7732-18-5 | |

| Ice | - | - | For quenching the reaction. |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser with a calcium chloride drying tube

-

Constant pressure dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.

Step-by-Step Procedure

Part A: Synthesis of 2-Chloro-1-(3,4-dichlorophenyl)ethanone

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a constant pressure dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (40.0 g, 0.3 mol). Add anhydrous dichloromethane (150 mL) to the flask.

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

-

Addition of 1,2-Dichlorobenzene: In the dropping funnel, place a solution of 1,2-dichlorobenzene (29.4 g, 0.2 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of 2-Chloroacetyl chloride: After the addition of 1,2-dichlorobenzene is complete, add 2-chloroacetyl chloride (24.8 g, 0.22 mol) dropwise via the dropping funnel over 45 minutes. A vigorous evolution of HCl gas will be observed; ensure the setup is in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This should be done in a fume hood with vigorous stirring.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-chloro-1-(3,4-dichlorophenyl)ethanone.

Part B: Hydrolysis to this compound

-

Hydrolysis Setup: Dissolve the crude 2-chloro-1-(3,4-dichlorophenyl)ethanone in a mixture of acetone (200 mL) and water (50 mL) in a round-bottom flask.

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Workflow Visualization

Caption: Experimental workflow for the synthesis.

Safety and Handling Precautions

-